N-(5-BROMO-2-PYRIDYL)-N'-(2-METHOXY-5-METHYLPHENYL)UREA
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Overview
Description
1-(5-bromo-2-pyridinyl)-3-(2-methoxy-5-methylphenyl)urea is a member of ureas.
Scientific Research Applications
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures. For example, in the study of the crystal structure of metobromuron, a phenylurea herbicide, where the compound forms hydrogen bonds and weak C-H⋯π interactions in its crystal formation, creating a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Pharmaceutical Research
The compound has applications in pharmaceutical research. In a study, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure to the given compound, demonstrated anxiolytic activity and muscle-relaxant properties, indicating potential in CNS agent development (Rasmussen et al., 1978).
Antiviral and Anticancer Research
Research into heterocyclic compounds like 1-(5-Bromo-2-pyridinyl)-3-(2-methoxy-5-methylphenyl)urea has shown potential in antiviral and anticancer applications. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines (Feng et al., 2020).
Antimicrobial Evaluation
Novel derivatives containing similar structural components have been synthesized and evaluated for their antimicrobial properties, showing potential in the development of new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Nonlinear Optical Materials
Compounds with similar structures have been investigated for their nonlinear optical characteristics, indicating potential applications in materials science and optoelectronics (Ide, Inoue, Higashigaki, & Yano, 1994).
Enzyme Inhibition and Cancer Research
Unsymmetrical urea derivatives, akin to the given compound, have been studied for their enzyme inhibition properties and potential anticancer activity, contributing to cancer therapy research (Mustafa, Perveen, & Khan, 2014).
Properties
Molecular Formula |
C14H14BrN3O2 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-3-5-12(20-2)11(7-9)17-14(19)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
InChI Key |
YQLUTFOWIIIASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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